molecular formula C20H27N5O2S B11238525 4-Methyl-6-(pyrrolidin-1-yl)-2-(4-tosylpiperazin-1-yl)pyrimidine

4-Methyl-6-(pyrrolidin-1-yl)-2-(4-tosylpiperazin-1-yl)pyrimidine

Cat. No.: B11238525
M. Wt: 401.5 g/mol
InChI Key: INUSYSSQLKBCTE-UHFFFAOYSA-N
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Description

4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with a piperazine ring, a pyrrolidine ring, and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the piperazine and pyrrolidine rings through nucleophilic substitution reactions. The methylbenzenesulfonyl group can be introduced via sulfonylation reactions using reagents like methylbenzenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H27N5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

4-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C20H27N5O2S/c1-16-5-7-18(8-6-16)28(26,27)25-13-11-24(12-14-25)20-21-17(2)15-19(22-20)23-9-3-4-10-23/h5-8,15H,3-4,9-14H2,1-2H3

InChI Key

INUSYSSQLKBCTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C

Origin of Product

United States

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